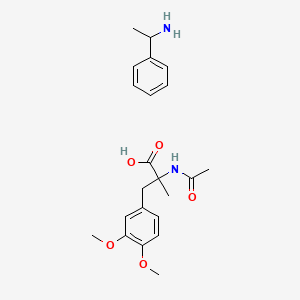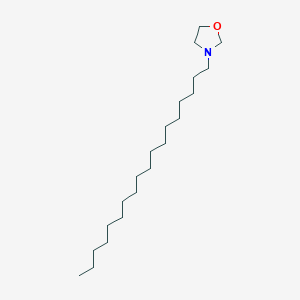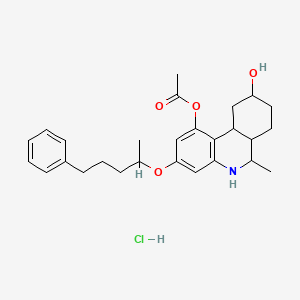
Nantradol HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nantradol hydrochloride is a potent synthetic cannabinoid analog known for its powerful analgesic properties. It has been extensively studied for its potential therapeutic applications, particularly in pain management. Unlike traditional opioids, nantradol hydrochloride offers a unique mechanism of action, making it a subject of interest in both pharmacological research and clinical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nantradol hydrochloride involves multiple steps, starting from the basic phenanthridinone structure. The key steps include:
Hydroxylation: Introduction of a hydroxyl group to the phenanthridinone core.
Methylation: Addition of a methyl group to enhance the compound’s stability and bioavailability.
Acetylation: Formation of an acetate ester to improve the compound’s solubility and pharmacokinetic properties.
Industrial Production Methods: Industrial production of nantradol hydrochloride typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often employing advanced chromatographic methods for purification. Reaction conditions are carefully controlled to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Nantradol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of nantradol hydrochloride, each with distinct pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Nantradol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on cannabinoid activity.
Biology: Investigated for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Explored as a potential analgesic for chronic pain management, with studies indicating its efficacy in reducing pain without the severe side effects associated with opioids.
Industry: Utilized in the development of new synthetic cannabinoids for therapeutic use.
Mécanisme D'action
Nantradol hydrochloride exerts its effects primarily through its interaction with cannabinoid receptors (CB1 and CB2) in the central nervous system. By binding to these receptors, it modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects. The compound’s unique structure allows it to activate these receptors more effectively than other cannabinoids, resulting in potent analgesic properties .
Comparaison Avec Des Composés Similaires
Levonantradol: Another synthetic cannabinoid with similar analgesic properties but different pharmacokinetic profiles.
Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used for its antiemetic and analgesic effects.
Nabilone: A synthetic cannabinoid used to treat nausea and vomiting caused by chemotherapy.
Uniqueness: Nantradol hydrochloride stands out due to its higher potency and unique mechanism of action. Unlike other cannabinoids, it exhibits minimal tolerance development, making it a promising candidate for long-term pain management .
Propriétés
Formule moléculaire |
C27H36ClNO4 |
|---|---|
Poids moléculaire |
474.0 g/mol |
Nom IUPAC |
[9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H |
Clé InChI |
NSOGAHPJIFTUHV-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)
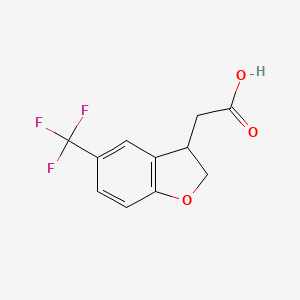
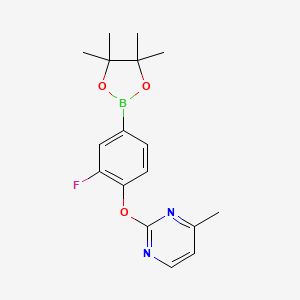
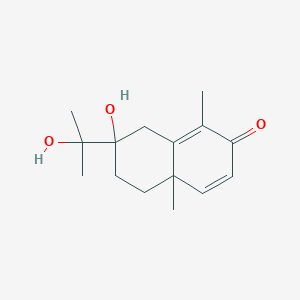
![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)
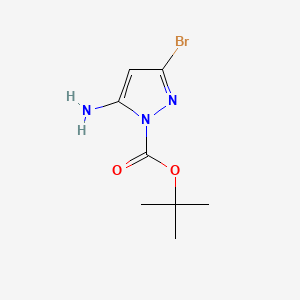
![7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12292556.png)

![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)
![tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292569.png)
![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)
![tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)
